3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione
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Overview
Description
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione is a complex organic compound belonging to the purine family It is characterized by its unique structure, which includes a purine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a dihydroxyhexyl group under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Functional groups on the purine ring can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(5,6-Dihydroxyhexyl)-3-methyl-1-propyl-purine-2,6-dione
- 7-(5,6-Dihydroxyhexyl)-3-ethyl-1-pentyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
86257-19-4 |
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Molecular Formula |
C14H22N4O4 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
7-(5,6-dihydroxyhexyl)-3-ethyl-1-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H22N4O4/c1-3-18-12-11(13(21)16(2)14(18)22)17(9-15-12)7-5-4-6-10(20)8-19/h9-10,19-20H,3-8H2,1-2H3 |
InChI Key |
HZRDAOILOAVLIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCC(CO)O |
Origin of Product |
United States |
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